molecular formula C8H8O3 B194381 4-Hydroxyphenylacetic acid CAS No. 156-38-7

4-Hydroxyphenylacetic acid

Cat. No. B194381
Key on ui cas rn: 156-38-7
M. Wt: 152.15 g/mol
InChI Key: XQXPVVBIMDBYFF-UHFFFAOYSA-N
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Patent
US04198526

Procedure details

A stirred mixture of sodium p-hydroxymandelate monohydrate (21.2 g.), potassium hypophosphite (52 g.), 50% w/v aqueous hypophosphorous acid (2.2. ml.) and water (10 ml.) is heated under reflux for 22 hours (internal temperature 143° C.) and then cooled. The mixture is diluted with water, acidified with hydrochloric acid and extracted with methyl isobutyl ketone. p-Hydroxyphenylacetic acid, which is formed in 67% yield, is isolated from the extract by conventional means.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[OH:2][C:3]1[CH:13]=[CH:12][C:6]([CH:7](O)[C:8]([O-:10])=[O:9])=[CH:5][CH:4]=1.[Na+].[PH2]([O-])=O.[K+].[PH2](O)=O.Cl>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][C:8]([OH:10])=[O:9])=[CH:12][CH:13]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
Name
Quantity
52 g
Type
reactant
Smiles
[PH2](=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH2](=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
143 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl isobutyl ketone

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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